molecular formula C14H20ClNO2 B8043683 6-Chlorohexylcarbamic acid benzyl ester

6-Chlorohexylcarbamic acid benzyl ester

Cat. No.: B8043683
M. Wt: 269.77 g/mol
InChI Key: DBNVCZNFHVTZMG-UHFFFAOYSA-N
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Description

6-Chlorohexylcarbamic acid benzyl ester is a synthetic organic compound characterized by a hexyl chain substituted with a chlorine atom at the 6th carbon, a carbamic acid group (-NH-C(=O)-O-), and a benzyl ester moiety. These derivatives share core features:

  • A halogenated (Cl/Br) hexyl chain.
  • A carbamate linkage (-NH-C(=O)-O-).
  • A benzyl ester group for enhanced lipophilicity and stability.

These compounds are primarily utilized as intermediates in organic synthesis, particularly in drug discovery and polymer chemistry .

Properties

IUPAC Name

benzyl N-(6-chlorohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNVCZNFHVTZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitutions

The table below compares key structural and physicochemical properties of 6-chlorohexylcarbamic acid benzyl ester with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Application
This compound* Not explicitly listed ~C₁₄H₁₈ClNO₂ ~283.75 g/mol Chlorohexyl, benzyl ester Synthetic intermediate
(6-Bromo-hexyl)-carbamic acid benzyl ester 116784-97-5 C₁₃H₁₇BrNO₂ 298.19 g/mol Bromohexyl, benzyl ester Polymer crosslinking agent
{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester 1334953-41-1 C₁₈H₂₈ClNO₄ 358.88 g/mol Chlorohexyl, ethoxy-ethyl, benzyl ester Pharmaceutical intermediate
Asiatic acid benzyl ester Not listed C₃₆H₅₄O₅ 570.78 g/mol Triterpene backbone, benzyl ester Anti-diabetic agent (4.5x activity↑)
Caffeic acid benzyl ester (CABE) Not listed C₁₆H₁₄O₄ 270.28 g/mol Cinnamic acid, benzyl ester Antioxidant in propolis extracts

Notes:

  • The asterisk (*) denotes inferred properties based on structural analogs.
  • The bromo analog (CAS 116784-97-5) exhibits higher molecular weight due to bromine substitution, enhancing reactivity in alkylation reactions .
  • The ethoxy-ethyl variant (CAS 1334953-41-1) has extended hydrophilicity, making it suitable for solubility-driven drug formulations .

Functional Group Impact on Reactivity and Stability

Benzyl Ester Stability

Benzyl esters are prone to hydrolysis under alkaline conditions. Studies on glucuronic acid-DHP complexes demonstrate that benzyl ester bonds are cleaved at pH > 7, releasing carboxylic acids . For this compound, the chlorohexyl chain may confer resistance to enzymatic degradation compared to simpler esters like caffeic acid benzyl ester (CABE) .

Halogen Substitution

The 6-chlorohexyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the bromo analog (CAS 116784-97-5) shows higher leaving-group ability due to weaker C-Br bonds, making it more reactive in SN2 mechanisms .

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